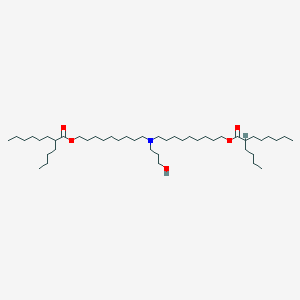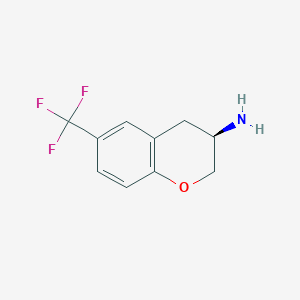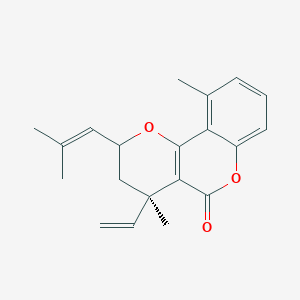
Lipid III-45
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lipid III-45 is an ionizable cationic lipid with the formal name 2-butyl-octanoic acid, 1,1′- [ [ (3-hydroxypropyl)imino]di-9,1-nonanediyl] ester. It has a molecular formula of C45H89NO5 and a molecular weight of 724.2. This compound has been primarily used in the generation of lipid nanoparticles for the delivery of messenger ribonucleic acid in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lipid III-45 can be synthesized through a series of esterification reactions involving 2-butyl-octanoic acid and 1,1′- [ [ (3-hydroxypropyl)imino]di-9,1-nonanediyl]. The reaction typically requires the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is monitored continuously to maintain optimal conditions. The final product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Lipid III-45 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce different hydrogenated forms .
Applications De Recherche Scientifique
Lipid III-45 has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Employed in the study of lipid-protein interactions and membrane dynamics.
Medicine: Utilized in the delivery of messenger ribonucleic acid for therapeutic purposes, such as cancer treatment.
Industry: Applied in the formulation of lipid-based drug delivery systems
Mécanisme D'action
Lipid III-45 exerts its effects by forming lipid nanoparticles that encapsulate therapeutic agents, such as messenger ribonucleic acid. These nanoparticles are taken up by cells, where they release their cargo, leading to the desired therapeutic effect. The molecular targets and pathways involved include the endosomal escape mechanism and the subsequent release of the encapsulated messenger ribonucleic acid into the cytoplasm .
Comparaison Avec Des Composés Similaires
Lipid III-45 is unique compared to other similar compounds due to its specific structure and ionizable cationic nature. Similar compounds include:
Lipid II-45: Another ionizable cationic lipid with a slightly different structure.
Lipid IV-45: A compound with similar applications but different chemical properties.
Lipid V-45: Used in similar research applications but with distinct molecular targets
This compound stands out due to its high efficiency in forming stable lipid nanoparticles and its effectiveness in delivering therapeutic agents in vivo .
Propriétés
Numéro CAS |
2096984-25-5 |
|---|---|
Formule moléculaire |
C45H89NO5 |
Poids moléculaire |
724.2 g/mol |
Nom IUPAC |
9-[9-(2-butyloctanoyloxy)nonyl-(3-hydroxypropyl)amino]nonyl 2-butyloctanoate |
InChI |
InChI=1S/C45H89NO5/c1-5-9-13-25-34-42(32-11-7-3)44(48)50-40-29-23-19-15-17-21-27-36-46(38-31-39-47)37-28-22-18-16-20-24-30-41-51-45(49)43(33-12-8-4)35-26-14-10-6-2/h42-43,47H,5-41H2,1-4H3 |
Clé InChI |
WKWZZCCOOBPOOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)









![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)
![1-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084082.png)

![3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14084084.png)
